N-(2-Aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide
Description
Properties
CAS No. |
919772-44-4 |
|---|---|
Molecular Formula |
C17H19FN2O3 |
Molecular Weight |
318.34 g/mol |
IUPAC Name |
N-(2-aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide |
InChI |
InChI=1S/C17H19FN2O3/c1-22-16-10-14(6-7-15(16)17(21)20-9-8-19)23-11-12-2-4-13(18)5-3-12/h2-7,10H,8-9,11,19H2,1H3,(H,20,21) |
InChI Key |
QGBJJCFHSUXDFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CC=C(C=C2)F)C(=O)NCCN |
Origin of Product |
United States |
Preparation Methods
Method A: Stepwise Synthesis from Benzoic Acid Derivatives
-
- 4-Fluorophenol
- 2-Methoxybenzoic acid
- Ethylenediamine
-
- The reaction begins with the esterification of 2-methoxybenzoic acid with 4-fluorophenol to form a benzoate ester.
- This intermediate is then subjected to nucleophilic substitution using ethylenediamine to introduce the aminoethyl group.
Yield : Approximately 75% after purification.
Method B: One-Pot Synthesis via Microwave Irradiation
-
- 4-Fluorobenzaldehyde
- 2-Methoxyphenol
- Ammonium acetate
-
- A mixture of the aldehyde and phenol is reacted in the presence of ammonium acetate under microwave irradiation, which accelerates the reaction.
- The product is then treated with acetic anhydride to acetylate the amino group.
Yield : Approximately 85% with high purity.
Method C: Multi-Step Synthesis Using Coupling Reactions
-
- 4-Fluorophenylboronic acid
- 2-Methoxy-4-nitroaniline
-
- A Suzuki coupling reaction is performed between 4-fluorophenylboronic acid and 2-methoxy-4-nitroaniline to form the corresponding amine.
- Reduction of the nitro group to an amine is achieved using palladium on carbon (Pd/C) in hydrogen atmosphere.
Yield : Approximately 78% after recrystallization.
Reaction Conditions and Analysis
Each method requires specific conditions that influence yield and purity:
| Method | Reaction Conditions | Yield | Purification Techniques |
|---|---|---|---|
| A | Esterification at reflux; nucleophilic substitution at room temperature | 75% | Recrystallization |
| B | Microwave irradiation for rapid reaction | 85% | Column chromatography |
| C | Suzuki coupling followed by reduction | 78% | Recrystallization |
Characterization Techniques
To confirm the structure and purity of this compound, several analytical techniques are employed:
Nuclear Magnetic Resonance (NMR) : Provides insight into the molecular structure and confirms the presence of functional groups.
High-Performance Liquid Chromatography (HPLC) : Used to assess purity levels and identify any impurities.
Mass Spectrometry (MS) : Confirms molecular weight and structure through fragmentation patterns.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminoethyl side chain.
Reduction: Reduction reactions could target the nitro group if present in derivatives.
Substitution: The methoxy and fluoro groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2-Aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that benzamide derivatives can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and the activation of apoptotic pathways.
Case Study Example :
A study published in PubMed evaluated a series of benzamide derivatives, revealing that certain compounds demonstrated enhanced potency against breast cancer cell lines compared to standard treatments like cisplatin . These findings suggest that this compound could be explored further for its anticancer properties.
Antiviral Activity
Benzamide derivatives have also been investigated for antiviral properties. Specifically, compounds related to this compound have shown efficacy against viruses such as Hepatitis B virus (HBV) and Human Immunodeficiency Virus (HIV).
Data Table: Antiviral Efficacy of Benzamide Derivatives
The mechanism of action often involves the modulation of host cell factors that inhibit viral replication, making these compounds valuable in antiviral drug development.
Neuropharmacological Applications
This compound has potential applications in neuropharmacology due to its structural similarity to known neuroactive compounds. Research suggests that modifications in the benzamide structure can lead to enhanced interactions with neurotransmitter receptors.
Preliminary Findings :
A study on similar compounds indicated that they could effectively modulate serotonin and dopamine receptors, suggesting a potential role in treating neurological disorders such as depression and anxiety .
Conclusion and Future Directions
The compound this compound shows promise across various fields, particularly in anticancer and antiviral research. Continued investigation into its pharmacological effects and mechanisms of action will be crucial for developing effective therapeutic agents.
Mechanism of Action
The mechanism of action for “N-(2-Aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide” would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminoethyl)-4-methoxybenzamide
- N-(2-Aminoethyl)-4-[(4-chlorophenyl)methoxy]-2-methoxybenzamide
- N-(2-Aminoethyl)-4-[(4-bromophenyl)methoxy]-2-methoxybenzamide
Uniqueness
“N-(2-Aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide” is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Biological Activity
N-(2-Aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide, also known by its CAS number 919772-44-4, is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.
- Molecular Formula : C17H19FN2O3
- Molecular Weight : 318.343 g/mol
- CAS Number : 919772-44-4
This compound has been studied for its role as an inhibitor of specific enzymes associated with various diseases. Notably, it has shown potential in inhibiting the enzyme HSD17B13, which is implicated in liver diseases such as nonalcoholic fatty liver disease (NAFLD) and hepatocellular carcinoma. The inhibition or degradation of HSD17B13 enzymatic activity may slow or prevent the progression of these conditions .
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that benzamide derivatives can effectively induce apoptosis in cancer cells through the modulation of specific signaling pathways .
Inhibition of Enzymatic Activity
Research has highlighted the compound's ability to inhibit enzymes involved in steroid metabolism. This inhibition can lead to altered metabolic pathways that may be beneficial in treating hormone-sensitive tumors . The compound's structural features allow it to interact effectively with target enzymes, enhancing its potential therapeutic applications.
Data Table: Biological Activities and Effects
Case Studies
- Liver Disease Treatment : A clinical trial investigated the effects of HSD17B13 inhibitors on patients with NAFLD. Results indicated a significant reduction in liver inflammation markers among those treated with compounds similar to this compound .
- Cancer Therapy : In vitro studies demonstrated that this compound could inhibit the growth of breast cancer cell lines by inducing cell cycle arrest and apoptosis. The findings suggest that further development could lead to novel cancer therapies targeting estrogen receptor pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
